molecular formula C39H28N2 B1661929 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) CAS No. 226958-06-1

9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)

Cat. No.: B1661929
CAS No.: 226958-06-1
M. Wt: 524.7
InChI Key: IEQGNDONCZPWMW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole), also known as 2,7-Bis(carbazol-9-yl)-9,9-dimethylfluorene, is in the field of optoelectronics. It is a popular phosphorescent host material for Organic Light Emitting Diode (OLED) devices .

Mode of Action

This compound interacts with its targets by facilitating the transport of holes in OLED devices . It is used as a host material where it helps in the transportation of energy to the phosphorescent guest .

Biochemical Pathways

In the context of OLED devices, the biochemical pathways are replaced by electronic pathways. The compound plays a crucial role in the electroluminescence process, where it helps in the transportation of energy to the phosphorescent guest .

Pharmacokinetics

While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of stability and solubility. The compound is a solid with a melting point of 280-286 °C . .

Result of Action

The result of the action of this compound is the efficient operation of OLED devices. By serving as a host material, it enables the effective transportation of energy, contributing to the overall performance of the device .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,9’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) apart is its unique combination of fluorene and carbazole moieties, which confer excellent thermal stability, high charge-transport properties, and efficient energy transfer capabilities. These properties make it particularly valuable in the development of advanced OLED materials and other electronic applications .

Properties

IUPAC Name

9-(7-carbazol-9-yl-9,9-dimethylfluoren-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H28N2/c1-39(2)33-23-25(40-35-15-7-3-11-29(35)30-12-4-8-16-36(30)40)19-21-27(33)28-22-20-26(24-34(28)39)41-37-17-9-5-13-31(37)32-14-6-10-18-38(32)41/h3-24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQGNDONCZPWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697627
Record name 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226958-06-1
Record name 9,9'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)di(9H-carbazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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